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Compound of Interest |

Compound Name: 3-Morpholin-4-ylpropanohydrazide
CAS No.: 59737-33-6
Cat. No.: B1332746

Executive Summary

3-Morpholin-4-ylpropanohydrazide (also known as 3-morpholinopropanohydrazide) is a
critical aliphatic hydrazide building block used in the synthesis of diverse heterocyclic libraries.
Its structure features a morpholine ring—a privileged pharmacophore known for improving
agueous solubility and metabolic stability—linked to a reactive hydrazide "warhead" via a
propyl chain.

This guide details the synthesis of this scaffold from commercially available precursors, its
characterization, and its application in generating two high-value target classes:
acylhydrazones (Schiff bases) and 1,2,4-triazoles (bioisosteres of amides).

Chemical Identity & Properties
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Property Description
Chemical Name 3-Morpholin-4-ylpropanohydrazide
IUPAC Name 3-(Morpholin-4-yl)propanehydrazide
Morpholine ring attached to a propyl chain
Structure o ]
ending in a hydrazide (-CONHNH3)
Molecular Formula C7H15N30:2
Molecular Weight 173.21 g/mol
Morpholine: Solubility enhancer, hydrogen bond
Key Functionality acceptor.Hydrazide: Nucleophile for carbonyls,
precursor to heterocycles.[1][2][3][4][5][6]
N High in water, methanol, ethanol, DMSO; Low in
Solubility

diethyl ether, hexanes.

Synthesis Protocol
Rationale

The most robust route involves a two-step sequence:
» Michael Addition: Morpholine reacts with methyl acrylate to form the ester intermediate.

e Hydrazinolysis: The ester reacts with hydrazine hydrate to yield the target hydrazide. This
method avoids the use of acid chlorides and allows for easy purification.

Step 1: Synthesis of Methyl 3-morpholinopropanoate

e Reagents: Morpholine (1.0 equiv), Methyl Acrylate (1.1 equiv), Methanol (Solvent).
e Mechanism: Aza-Michael addition.
Protocol:

e Charge a round-bottom flask with Morpholine (8.7 g, 100 mmol) in Methanol (50 mL).
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e Cool the solution to 0°C using an ice bath.

e Add Methyl Acrylate (9.5 g, 110 mmol) dropwise over 30 minutes. Note: The reaction is
exothermic.

o Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
e Monitor: Check TLC (EtOAc/Hexane 1:1). The morpholine spot should disappear.

o Workup: Evaporate the solvent under reduced pressure. The residue (Methyl 3-
morpholinopropanoate) is typically a colorless oil used directly in the next step without
distillation (Yield >95%).

Step 2: Synthesis of 3-Morpholin-4-ylpropanohydrazide

» Reagents: Methyl 3-morpholinopropanoate (from Step 1), Hydrazine Hydrate (80% or 64%
ag., 3.0 equiv), Ethanol.

e Mechanism: Nucleophilic acyl substitution.

Protocol:

o Dissolve the crude ester (17.3 g, 100 mmol) in absolute Ethanol (100 mL).
e Add Hydrazine Hydrate (15 mL, ~300 mmol) slowly.

e Heat the mixture to reflux (80°C) for 6—8 hours.

e Monitor: TLC (10% MeOH in DCM). The ester spot (high Rf) converts to the hydrazide spot
(low Rf, stains with ninhydrin).

o Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess hydrazine.
o Critical Step: Co-evaporate with ethanol (2x) to remove trace hydrazine water.

 Purification: The residue often solidifies upon cooling. Recrystallize from Ethanol/Ether or
trituruate with cold diethyl ether to yield white crystals.

* Yield: Typically 75-85%.
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Experimental Design: Application Workflows

The hydrazide is a "divergent intermediate.” The following workflows describe its use in
generating chemical libraries.

Workflow A: Parallel Synthesis of Acylhydrazones
(Schiff Bases)

Target: Antimicrobial or anticancer screening libraries. Chemistry: Condensation with diverse
aldehydes.

o Design: Select 10-20 aromatic/heteroaromatic aldehydes (e.g., 4-nitrobenzaldehyde,
pyridine-2-carbaldehyde).

» Reaction:
o Mix Hydrazide (1.0 equiv) + Aldehyde (1.0 equiv) in Ethanol.
o Add catalytic Acetic Acid (1-2 drops).
o Reflux for 2—4 hours.

« |solation: The product usually precipitates. Filter and wash with cold ethanol.

Workflow B: Cyclization to 1,2,4-Triazoles

Target: Bioisosteres of amides; GPCR ligands. Chemistry: Reaction with Isothiocyanates
followed by base-mediated cyclization.

e Thiosemicarbazide Formation:
o React Hydrazide (1.0 equiv) with an Aryl Isothiocyanate (1.0 equiv) in Ethanol at RT.
o Isolate the intermediate thiosemicarbazide.

e Cyclization:

o Reflux the intermediate in 2N NaOH (aq) for 4 hours.
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o Acidify with HCI to pH 5-6.

o The 1,2,4-triazole-3-thiol derivative precipitates.

Visual Workflow (Graphviz)
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Caption: Synthetic pathway from morpholine precursor to hydrazide scaffold and subsequent
divergent synthesis of hydrazone and triazole libraries.

Quality Control & Characterization

To ensure the integrity of the scaffold before library synthesis, verify the following parameters.
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Method Expected Signals / Criteria

0 8.9-9.1 ppm: Broad singlet (1H, -CONH-)d
4.0-4.2 ppm: Broad singlet (2H, -NH2)d 3.5-3.6
ppm: Triplet (4H, Morpholine O-CH2)d 2.5-2.6
ppm: Multiplet (2H, -CH2-CQ)d 2.3-2.4 ppm:
Multiplet (6H, Morpholine N-CHz + N-CH2-
propyl)

1H NMR (DMSO-ds)

3300-3200 cm~*: N-H stretching (doublet for
NH2)1680-1650 cm~1: C=0 stretching (Amide
1)1110 cm~%: C-O-C stretching (Morpholine
ether)

IR Spectroscopy

Mass Spectrometry ESI+: [M+H]* = 174.2 m/z

>95% (UV 210 nm).[4] Note: Hydrazides are

Purity (HPLC
Y ) polar; use HILIC or C18-AQ columns.

Safety & Handling

» Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood
with double gloves. Quench excess hydrazine with bleach (sodium hypochlorite) before
disposal.

e Acrylates: Lachrymators and potential sensitizers.

e Product Handling: The hydrazide is generally stable but should be stored under inert gas
(Nitrogen/Argon) at 4°C to prevent oxidation or hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: 3-Morpholin-4-ylpropanohydrazide
Experimental Design]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1332746#3-morpholin-4-ylpropanohydrazide-
experimental-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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